molecular formula C20H20N2O4 B3540654 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide

Cat. No.: B3540654
M. Wt: 352.4 g/mol
InChI Key: GDNNZVMTFXHROC-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group and a 4-methoxybenzyl moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoindolone core One common approach is the reaction of phthalic anhydride with an appropriate amine under controlled conditions to form the isoindolone structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactors and advanced purification techniques would be employed to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological processes or as a tool in biochemistry.

  • Medicine: Potential therapeutic applications could be explored, especially in drug design and development.

  • Industry: It may find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be identified through detailed research.

Comparison with Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

  • 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester

Uniqueness: 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide stands out due to its specific functional groups and potential applications. Its unique structure may offer advantages in certain reactions or biological interactions compared to similar compounds.

This comprehensive overview provides a detailed look at this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development could unlock its full potential in various scientific fields.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[(4-methoxyphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-26-15-10-8-14(9-11-15)13-21-18(23)7-4-12-22-19(24)16-5-2-3-6-17(16)20(22)25/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNNZVMTFXHROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxybenzyl)butanamide

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